4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate typically involves the reaction of tert-butyl and methyl-substituted morpholine derivatives with appropriate carboxylating agents . The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out under controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality . The use of catalysts and optimized reaction conditions further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl 2-methyl morpholine-2,4-dicarboxylate .
- ®-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate .
- (S)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate .
Uniqueness
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and physical properties . These properties make it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl morpholine-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJMJAQUGFIHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621397 |
Source
|
Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212650-45-8 |
Source
|
Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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